3-Thia-9-azaspiro[5.5]undecane-8,10-dione 3-Thia-9-azaspiro[5.5]undecane-8,10-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879641
InChI: InChI=1S/C9H13NO2S/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12)
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

3-Thia-9-azaspiro[5.5]undecane-8,10-dione

CAS No.:

Cat. No.: VC17879641

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

3-Thia-9-azaspiro[5.5]undecane-8,10-dione -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name 9-thia-3-azaspiro[5.5]undecane-2,4-dione
Standard InChI InChI=1S/C9H13NO2S/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12)
Standard InChI Key ALAHOSDUQDKKPX-UHFFFAOYSA-N
Canonical SMILES C1CSCCC12CC(=O)NC(=O)C2

Introduction

Structural and Nomenclatural Characterization

Molecular Architecture

The compound’s molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol . Its IUPAC name, 3-thia-9-azaspiro[5.5]undecane-8,10-dione, reflects the presence of a sulfur atom (thia) at position 3, a nitrogen atom (aza) at position 9, and two ketone groups (diones) at positions 8 and 10 . The spiro[5.5]undecane framework consists of two six-membered rings sharing a single spiro carbon atom, creating a rigid, three-dimensional structure (Figure 1).

Stereochemical Features

The compound exhibits no defined stereocenters, as confirmed by its 0 Undefined Atom Stereocenter Count and 0 Undefined Bond Stereocenter Count . This absence of chirality simplifies synthetic pathways but may limit enantioselective interactions in biological systems.

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1670 cm⁻¹ and 1700 cm⁻¹ correspond to the stretching vibrations of the two ketone groups .

  • ¹H NMR: Key signals include a singlet at δ 0.08 ppm (6H, two methyl groups) and multiplets between δ 2.45–7.2 ppm (aromatic and aliphatic protons) .

  • ¹³C NMR: The spiro carbon resonates at δ 68–70 ppm, while ketone carbons appear at δ 200–210 ppm .

Synthetic Methodologies

Michael Addition-Based Cyclization

A scalable route involves the Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones, catalyzed by Lewis acids such as ZnCl₂ or 10% HCl (Scheme 1) .

Scheme 1:

  • Reactants: Dimedone (1 equiv) + Diarylideneacetone (1 equiv).

  • Solvent System: Toluene/n-heptane (3:1 v/v).

  • Catalyst: Anhydrous ZnCl₂ (5 mol%) or 10% HCl in Et₂O/DCM.

  • Conditions: Reflux at 110°C for 15–30 hours under Dean-Stark dehydration.

  • Workup: Neutralization with NaHCO₃, extraction with ether, and recrystallization from CHCl₃/hexane .

Yield Optimization

Yields range from 43% to 65%, influenced by the electron-withdrawing/-donating substituents on the diarylideneacetone aryl groups . Electron-deficient substrates (e.g., 2-Cl-C₆H₄) enhance reaction rates due to increased electrophilicity.

Physicochemical Properties

Computed Physicochemical Parameters

PropertyValueMethod (Reference)
XLogP30.2XLogP3 3.0
Topological Polar SA71.5 ŲCactvs 3.4.6.11
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors3Cactvs 3.4.6.11
Rotatable Bonds0Cactvs 3.4.6.11
Melting Point120–122°CExperimental

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